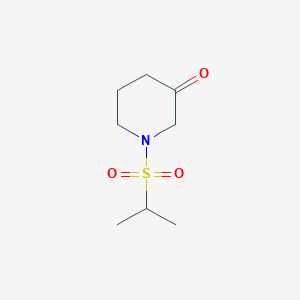
1-(Propane-2-sulfonyl)piperidin-3-one
Vue d'ensemble
Description
1-(Propane-2-sulfonyl)piperidin-3-one is a chemical compound that has garnered a great deal of interest in scientific research due to its unique chemical properties and potential applications across various fields. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(Propane-2-sulfonyl)piperidin-3-one is C8H15NO3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 1-(Propane-2-sulfonyl)piperidin-3-one is 205.28 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Stereodynamics and the Perlin Effect
Research on N-trifyl substituted 1,4-diheterocyclohexanes, including compounds similar to 1-(Propane-2-sulfonyl)piperidin-3-one, has investigated their stereodynamic behavior using low-temperature NMR spectroscopies. These studies have revealed the existence of mixtures of conformers differing by the orientation of substituent groups, highlighting the influence of intramolecular interactions on conformer stability. The findings have implications for understanding the stereodynamics of related compounds and could inform the design of new chemical entities with desired spatial arrangements (Shainyan et al., 2008).
Intramolecular Cyclization
The Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate has been investigated, leading to the concise preparation of sulfonylated unsaturated piperidines. This reaction showcases a novel reorganization of bonds, offering a method for synthesizing complex piperidine structures with potential applications in medicinal chemistry and drug synthesis (Furukawa et al., 2019).
Antimicrobial Evaluation
Sulfonyl derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have indicated that certain N-sulfonylated piperidine derivatives possess significant antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents (Fadda et al., 2016).
Synthesis of Piperidine Derivatives
Efforts to synthesize 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have demonstrated their potential as antimicrobial agents against pathogens affecting plants, such as tomatoes. These compounds' synthesis and evaluation highlight the versatility of sulfonyl piperidines in developing plant protection agents (Vinaya et al., 2009).
Control of Polymorphism
Studies on the polymorphism of di(arylamino) aryl compounds, including those related to 1-(Propane-2-sulfonyl)piperidin-3-one, have revealed methods for controlling polymorphic forms in the development of solid formulations. This research is crucial for pharmaceutical applications, where the polymorphic form of a compound can significantly affect its bioavailability and stability (Takeguchi et al., 2015).
Mécanisme D'action
While the specific mechanism of action for 1-(Propane-2-sulfonyl)piperidin-3-one is not mentioned in the retrieved papers, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
While specific safety and hazard information for 1-(Propane-2-sulfonyl)piperidin-3-one was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1-propan-2-ylsulfonylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUUMYFUZYUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



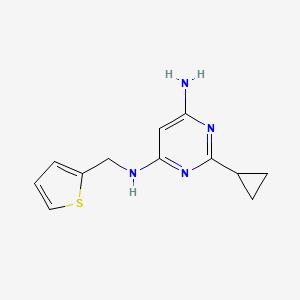
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)

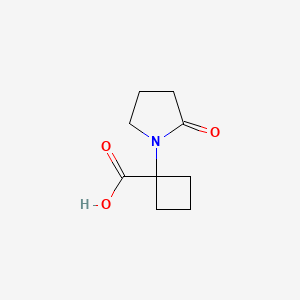
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

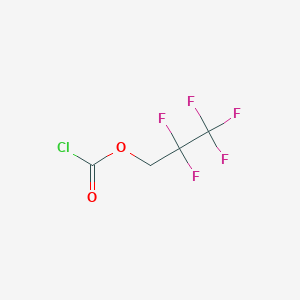
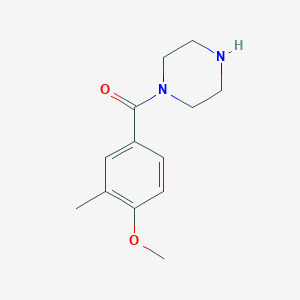
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)


![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)